2-Chloro-1-isopropyl-4-methoxybenzene
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Overview
Description
2-Chloro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting isopropylbenzene can then undergo chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position. Finally, the methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, bromo compounds
Scientific Research Applications
2-Chloro-1-isopropyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropyl-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-1-isopropyl-4-methoxybenzene can be compared with other similar compounds, such as:
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
1-Chloro-2-isopropyl-4-methylbenzene: Similar structure but with different positions of the substituents.
4-Chloro-1-isopropyl-2-methoxybenzene: Similar structure but with different positions of the substituents
Properties
Molecular Formula |
C10H13ClO |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-4-methoxy-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 |
InChI Key |
DTHYFTXIBZKQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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